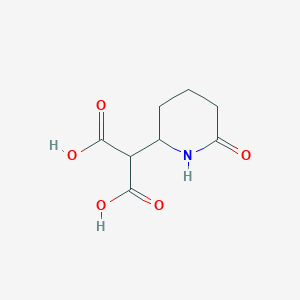

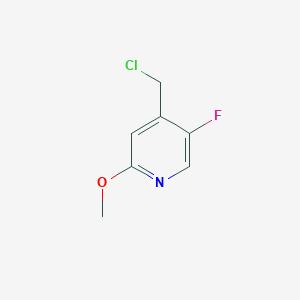

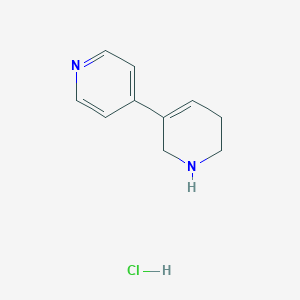

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including “4-(4-Methylisoxazol-5-yl)piperidine hydrochloride”, has been a topic of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

The chemistry of isoxazoles, which includes “this compound”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique

Dopamine D4 Receptor Ligands

Research into compounds structurally similar to 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride, such as those with modifications on the piperidine and isoxazole rings, has identified potential applications as ligands for human dopamine D4 receptors. Such studies suggest that the conformation around the bond joining the aromatic heterocycle to the piperidine is significant for D4 affinity. This insight has implications for the development of compounds with potential therapeutic applications in neurological and psychiatric disorders (Rowley et al., 1997).

Pharmacokinetics of Novel Inhibitors

Investigations into novel anaplastic lymphoma kinase (ALK) inhibitors have provided insights into the pharmacokinetics of such compounds. These studies involve derivatives that include piperidine groups, which are structurally related to the molecule . The findings contribute to understanding the clearance mechanisms and optimization of therapeutic agents for cancer treatment, demonstrating the significance of chemical modifications on pharmacokinetic profiles (Teffera et al., 2013).

Serotonin Antagonist Activity

Research on piperidine derivatives, including those with isoxazole groups, has explored their potential as serotonin antagonists. These studies contribute to the development of novel therapeutic agents targeting serotonin receptors, which are critical in treating various psychiatric disorders. The structure-activity relationship analysis provides insights into designing compounds with improved affinity and selectivity for serotonin receptors (Watanabe et al., 1993).

Antipsychotic and Antiproliferative Agents

Compounds featuring piperidine and isoxazole moieties have been evaluated for their antipsychotic and antiproliferative properties. These studies have identified potential applications in developing treatments for psychiatric disorders and cancer, highlighting the diverse therapeutic potential of structurally related compounds (Raviña et al., 2000; Krasavin et al., 2014).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations have been applied to investigate the corrosion inhibition properties of piperidine derivatives on iron. This research demonstrates the potential of such compounds in corrosion protection, which is crucial in material science and engineering applications (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for piperidine derivatives suggests that they are harmful if swallowed and can cause severe skin burns and eye damage . They are also classified as highly flammable liquids . It is recommended to avoid ingestion and inhalation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Mécanisme D'action

Target of Action

The primary target of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is currently unknown. This compound may have multiple targets, and its effects could be the result of interactions with these targets .

Mode of Action

It is possible that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound influences several pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Analyse Biochimique

Biochemical Properties

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels . Additionally, it may bind to specific receptors or proteins, modulating their signaling pathways and biochemical responses.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation . These cellular effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the compound’s interaction with cholinesterase enzymes involves binding to the catalytic site, leading to enzyme inhibition . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biochemical activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is critical for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Investigating the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJMCTPQMZPOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)

![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)

![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)

![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)